molecular formula C11H11BrO B1338435 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 495414-32-9

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1338435
M. Wt: 239.11 g/mol
InChI Key: GCRNUNIYUKQVGO-UHFFFAOYSA-N
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Description

The compound of interest, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is a brominated organic molecule that is likely to possess interesting chemical properties and reactivity due to the presence of the bromine atom and the indenone structure. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of α-bromo ketones, which are structurally related to the compound of interest, can be achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant in a one-pot protocol that proceeds in water, yielding a variety of α-bromo ketones . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of brominated indole derivatives through condensation reactions in ethanol under reflux conditions indicates that brominated compounds can be synthesized through relatively straightforward procedures .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic and thermal tools, and their crystal structures can be confirmed by X-ray single crystal diffraction . The Hirshfeld surface analysis and density functional theory (DFT) calculations can provide insights into intermolecular interactions and electronic properties . These techniques could be applied to analyze the molecular structure of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Chemical Reactions Analysis

Brominated indan-1-ones exhibit regioselective bromination under acidic and basic conditions, leading to products with different substitution patterns . This indicates that the bromination of the compound of interest could also be influenced by reaction conditions. Furthermore, the reactivity of brominated building blocks in organic synthesis can lead to the formation of various heterocycles and carbocycles, although yields may vary .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the presence of non-classical hydrogen bonds and π-π interactions can affect the stability and reactivity of these compounds . The thermal stability of brominated organic compounds can be significant, with some compounds remaining stable up to 215°C . The molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for understanding the reactivity of the compound .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one serves as a versatile precursor in organic synthesis. For example, its structural analogs have been employed in the synthesis of antipyrine derivatives, showcasing the molecule's utility in creating compounds with potential pharmaceutical applications (Saeed et al., 2020). Additionally, the brominated derivatives of similar structures have demonstrated their role in synthesizing photochromic and photomagnetic materials, suggesting the possibility for 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one to contribute to the development of novel materials with unique optical and magnetic properties (Cao et al., 2015).

Material Science and Photophysical Properties

Research into brominated indene derivatives has revealed their significance in material sciences, particularly in the design and synthesis of photoresponsive materials. Such compounds have been pivotal in exploring the photophysical properties, leading to advancements in understanding light-induced molecular processes and the development of photochromic substances (Chen et al., 2010). This area of research is critical for applications in smart windows, molecular switches, and data storage technologies.

Molecular Structures and Crystal Engineering

The study of molecular structures and intermolecular interactions of brominated indene derivatives through techniques like X-ray crystallography offers profound insights into crystal engineering and the design of molecular assemblies with desired properties. For instance, the analysis of crystal packing and hydrogen bonding patterns in similar compounds aids in the development of materials with specific mechanical, optical, or electronic properties (El-Hiti et al., 2018). Understanding these interactions is crucial for the rational design of new materials for catalysis, separation, and sensor applications.

Safety And Hazards

While specific safety and hazard information for “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is not available, general precautions should be taken while handling it. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-bromo-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNUNIYUKQVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456668
Record name 5-Bromo-2,2-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

495414-32-9
Record name 5-Bromo-2,2-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-1-indanone (3.75 g, 17.76 mmol) in 18 ml of anhydrous THF is brought to −20° C. under an atmosphere of argon and with magnetic stirring. A 1M solution of t-BuOK in THF (18 ml, 18 mmol) is added with a syringe and the stirring continued for 3 hours at ambient temperature. At 0° C., 10 ml of distilled water is added and the mixture then extracted with ether (4×75 ml), dried over MgSO4, filtered and evaporated to obtain a raw product that is incorporated onto silica and purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95). In order of elution, one obtains 1.85 g of a yellowish oil, 2,2-dimethyl-5-bromo-1-indanone (yield=43%), 0.50 g of a white solid 2-methyl-5-bromo-1-indanone (yield=13%) and 1.20 g of a white solid (32%) the starting material, 5-bromo-1-indanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Xu, M Wetzel, RW Hartmann… - Letters in Drug …, 2011 - ingentaconnect.com
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) catalyzes the oxidation of the potent estradiol (E2) to the less active estrogen estrone (E1). Inhibitors of this enzyme should …

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